molecular formula C9H16BrN B1528147 2-Bromo-3-(3-methylpiperidino)prop-1-ene CAS No. 1306746-95-1

2-Bromo-3-(3-methylpiperidino)prop-1-ene

Cat. No.: B1528147
CAS No.: 1306746-95-1
M. Wt: 218.13 g/mol
InChI Key: NAWZPXIHCWXUIL-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-methylpiperidino)prop-1-ene is a brominated allylic amine derivative characterized by a propene backbone substituted with a bromine atom at the 2-position and a 3-methylpiperidino group at the 3-position. The 3-methylpiperidino substituent consists of a six-membered piperidine ring with a methyl group at the third carbon, introducing both steric bulk and basicity to the molecule.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN/c1-8-4-3-5-11(6-8)7-9(2)10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWZPXIHCWXUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-methylpiperidino)prop-1-ene typically involves the bromination of 3-(3-methylpiperidino)prop-1-ene. This reaction can be carried out using bromine (Br2) in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(3-methylpiperidino)prop-1-ene can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a corresponding alkane.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Alcohols, ketones, carboxylic acids.

  • Reduction: Alkanes.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Bromo-3-(3-methylpiperidino)prop-1-ene serves as a building block for synthesizing more complex organic compounds. Its vinyl group can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions: It can engage in coupling reactions to create larger molecular frameworks essential for drug development.

Biology

Research indicates that this compound may exhibit biological activities that are significant for therapeutic applications:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound have shown activity against resistant bacterial strains, enhancing the efficacy of conventional antibiotics.
    Bacterial StrainActivity
    Staphylococcus aureusEffective
    Pseudomonas aeruginosaEffective
  • Anticancer Potential: In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle disruption.

Medicine

The compound's structural characteristics make it a candidate for further exploration in medicinal chemistry:

  • Lead Compound Development: Its biological activities suggest potential as a lead compound for developing new drugs targeting bacterial infections and cancer.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial effects of derivatives of this compound demonstrated significant activity against resistant strains of bacteria. The mechanism involved enhancing the sensitivity of bacterial cells to antibiotics by inhibiting specific metabolic pathways.

Case Study 2: Anticancer Activity

In another study, researchers investigated the anticancer properties of this compound using various cancer cell lines. The findings revealed that it could effectively inhibit cell proliferation and induce apoptosis in resistant cancer cells, suggesting its potential as a therapeutic agent.

Data Summary Table

Application AreaFindingsReferences
ChemistryBuilding block for complex organic synthesis
BiologyAntimicrobial activity against resistant strains
MedicinePotential lead compound for drug development

Mechanism of Action

The mechanism by which 2-Bromo-3-(3-methylpiperidino)prop-1-ene exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological processes. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Aromatic vs. Aliphatic Groups: Aryl-substituted analogs (e.g., biphenyl or chlorophenyl derivatives) exhibit higher molecular weights and hydrophobicity, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, aliphatic amine substituents (e.g., piperidino or homopiperidinyl) enhance nucleophilicity, favoring alkylation or condensation reactions .

Steric and Electronic Modifications: The N-benzylmethylamino group () introduces aromaticity and electron-donating effects, which could stabilize intermediates in nucleophilic substitutions.

Synthetic Pathways: Analogs like 2-bromo-3-(4-chloro-3-methylphenyl)prop-1-ene () are synthesized via brominated ylide intermediates, a method adaptable to the target compound . Homopiperidinyl derivatives () may employ nucleophilic substitution of pre-formed allylic bromides with amines, a strategy applicable to the 3-methylpiperidino variant.

Biological Activity

2-Bromo-3-(3-methylpiperidino)prop-1-ene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of propene derivatives followed by nucleophilic substitution with 3-methylpiperidine. This synthetic pathway allows for the introduction of the bromine atom at the 2-position while maintaining the integrity of the piperidine moiety.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study evaluating various brominated compounds found that certain derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, with some compounds showing stronger activity than standard antibiotics like ofloxacin and ketoconazole .

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Standard (ofloxacin)25Gram-negative bacteria
Standard (ketoconazole)25Fungal infections

Antitumor Activity

In vitro studies have suggested that this compound may possess antitumor properties. Compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve microtubule destabilization and activation of caspase pathways, leading to increased apoptotic activity .

The proposed mechanism for the biological activity of this compound includes:

  • Microtubule Disruption : Compounds with similar structures have been identified as microtubule-destabilizing agents, which can inhibit cell division and promote apoptosis in cancer cells.
  • Caspase Activation : Increased levels of activated caspases were observed in treated cancer cells, indicating a shift towards programmed cell death.

Case Studies

Several studies have focused on the biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For example:

  • A study demonstrated that modifications in the piperidine ring significantly affected the compound's potency against tumor cells, suggesting that specific substitutions could enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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